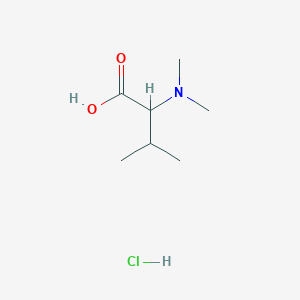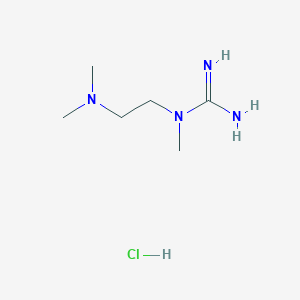
Acide 2-(4-chlorophényl)-5-éthyl-1H-imidazole-4-carboxylique
Vue d'ensemble
Description
2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments anticancéreux
Le composé a été étudié pour son potentiel en tant qu’agent anticancéreux. Sa structure moléculaire a été caractérisée à l’aide de méthodes de chimie quantique, et l’amarrage moléculaire avec le récepteur métalloprotéinase MMP-2 a été réalisé. Ceci suggère sa pertinence dans l’établissement d’interactions de type liaison hydrogène, ce qui est crucial dans la conception de médicaments anticancéreux .
Chimie agricole
En agriculture, des composés de structures similaires sont utilisés pour développer des régulateurs de croissance et des pesticides. Par exemple, des dérivés du triazole comme le paclobutrazol ont été utilisés pour réguler la croissance des plantes en influençant les niveaux hormonaux . Bien que les applications directes de l’acide 2-(4-chlorophényl)-5-éthyl-1H-imidazole-4-carboxylique en agriculture ne soient pas détaillées, ses analogues structurels indiquent des utilisations potentielles dans ce domaine.
Applications industrielles
Les composés chimiques avec des groupes chlorophényle sont souvent utilisés dans la synthèse de divers produits chimiques industriels. Ils servent d’intermédiaires dans la production de matériaux performants, de revêtements et de polymères. Les applications spécifiques de l’this compound dans l’industrie ne sont pas explicitement mentionnées, mais ses caractéristiques structurelles suggèrent une utilité possible dans les procédés de synthèse chimique .
Science environnementale
Les composés avec des cycles imidazole, comme celui en question, peuvent être explorés pour la remédiation environnementale. Ils peuvent jouer un rôle dans la dégradation microbienne des polluants organiques persistants, contribuant aux efforts de biorémédiation . Les applications environnementales exactes de ce composé nécessitent des recherches plus approfondies.
Biochimie
En biochimie, les dérivés du composé pourraient être utilisés comme combustibles chimiques pour les nanodispositifs à base d’ADN. Ces dispositifs fonctionnent de manière sensible au pH, et l’ajout de composés apparentés peut induire des cycles de pH bas à haut, contrôlant le fonctionnement des nanocommutateurs et des récepteurs d’ADN .
Pharmacologie
La similitude structurelle de l’this compound avec d’autres composés pharmacologiquement actifs suggère son potentiel dans le développement de médicaments. Par exemple, le bénoxaprofène, qui présente une composante chlorophényle similaire, possède des propriétés anti-inflammatoires et antipyrétiques . Cela indique que le composé en question peut avoir des applications dans la création de nouveaux agents thérapeutiques.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-9-10(12(16)17)15-11(14-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNWQHBFWUPCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1455082.png)
![2,9-Diazaspiro[6.6]tridecane dihydrochloride](/img/structure/B1455083.png)

![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)





![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)

![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)

![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
